1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride
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Overview
Description
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Mechanism of Action
Target of Action
The primary target of 1-(Pyridin-3-yl)-2-azaspiro[3It’s known that this compound is a bioisostere of piperidine . Piperidine and its derivatives are known to interact with a variety of targets, including neurotransmitter receptors and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it may share similar interactions with its targets . These could include binding to the active site of a receptor or enzyme, leading to a change in its conformation and activity. The exact mode of action would be dependent on the specific target and the chemical structure of the compound.
Biochemical Pathways
The specific biochemical pathways affected by 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride are not explicitly mentioned in the available literature. Given its structural similarity to piperidine, it might influence similar biochemical pathways. Piperidine and its derivatives are known to be involved in various biochemical pathways, particularly those related to neurotransmission .
Result of Action
The molecular and cellular effects of 1-(Pyridin-3-yl)-2-azaspiro[3As a bioisostere of piperidine, it might exhibit similar effects, which could include modulation of receptor activity, alteration of ion channel function, or inhibition of enzymatic processes .
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyridine ring and the spiro[3.3]heptane framework.
Reaction Conditions: Common synthetic routes include the reaction of vinyl azides with monocyclic cyclopropanols in the presence of manganese(III) acetylacetonate (Mn(acac)3) to form the pyridine ring.
Industrial Production: Industrial methods may involve the use of catalytic amounts of Mn(acac)3 and other reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: These reactions can lead to the formation of various derivatives, including hydroxylated, aminated, and alkylated products.
Scientific Research Applications
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride has several applications in scientific research:
Comparison with Similar Compounds
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane dihydrochloride can be compared with other spiro compounds:
Properties
CAS No. |
1909335-92-7 |
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Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
3-pyridin-3-yl-2-azaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C11H14N2.ClH/c1-3-9(7-12-6-1)10-11(8-13-10)4-2-5-11;/h1,3,6-7,10,13H,2,4-5,8H2;1H |
InChI Key |
UASPIYMJYZZCLY-UHFFFAOYSA-N |
SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl.Cl |
Canonical SMILES |
C1CC2(C1)CNC2C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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